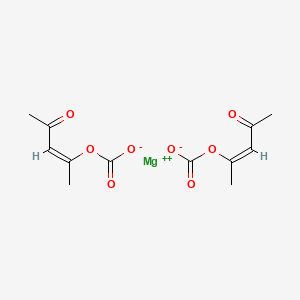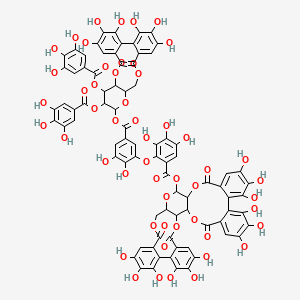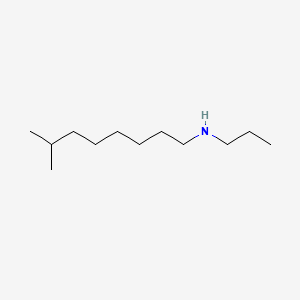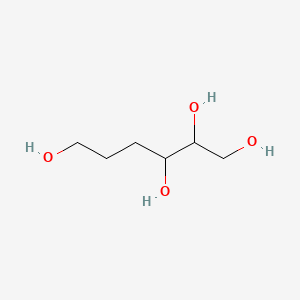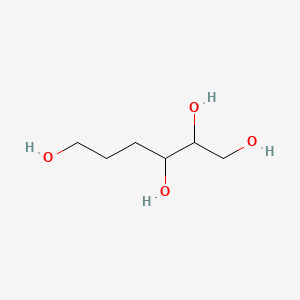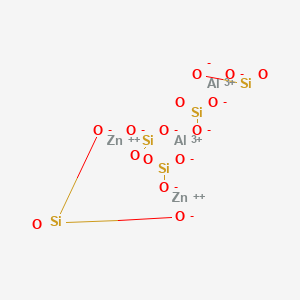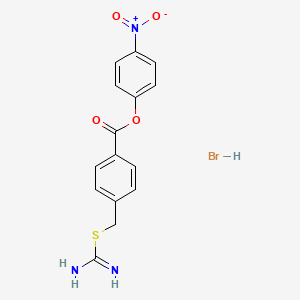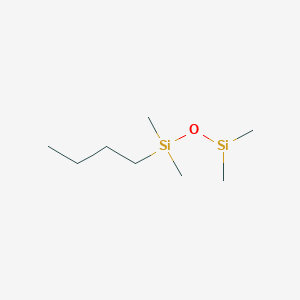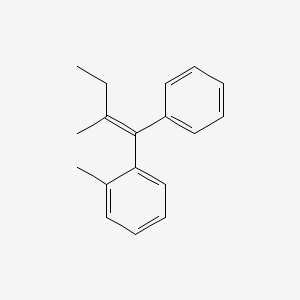
(2-Methyl-1-phenyl-1-butenyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1-phenyl-1-butenyl)toluene is an organic compound with the molecular formula C18H20. It is a colorless or slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used in various chemical syntheses and has applications in different industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(2-Methyl-1-phenyl-1-butenyl)toluene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 2-methyl-1-phenyl-1-butene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
(2-Methyl-1-phenyl-1-butenyl)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include 2-methyl-1-phenyl-1-butanol, 2-methyl-1-phenyl-1-butanone, or 2-methyl-1-phenyl-1-butanoic acid.
Reduction: The major product is 2-methyl-1-phenylbutane.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
科学的研究の応用
(2-Methyl-1-phenyl-1-butenyl)toluene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavorings due to its unique aromatic properties.
作用機序
The mechanism of action of (2-Methyl-1-phenyl-1-butenyl)toluene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the phenyl ring’s electron density influences the reactivity and selectivity of the substituents introduced.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-phenyl-1-butene
- 1-Phenyl-1-butenylbenzene
- 2-Phenyl-2-pentene
Uniqueness
(2-Methyl-1-phenyl-1-butenyl)toluene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring with a butenyl group and a methyl substituent makes it versatile for various chemical transformations and applications.
特性
CAS番号 |
84540-53-4 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
1-methyl-2-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-4-14(2)18(16-11-6-5-7-12-16)17-13-9-8-10-15(17)3/h5-13H,4H2,1-3H3/b18-14+ |
InChIキー |
BDLPZUMLJFQATO-NBVRZTHBSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=CC=C2C)/C |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


